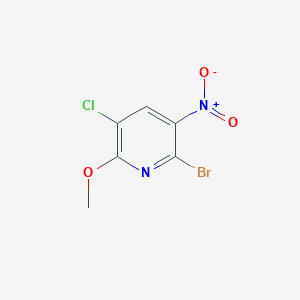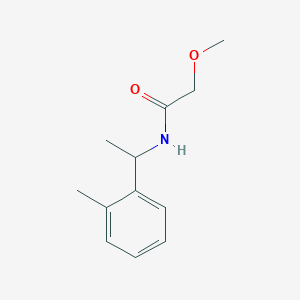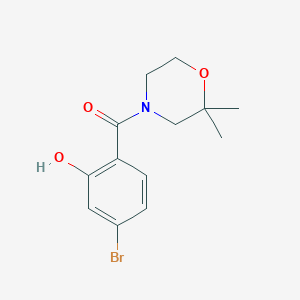![molecular formula C33H26F3P B14903738 Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coupling Reactions: Coupled products with extended conjugation or functionalization.
科学的研究の応用
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, making it a versatile ligand in various catalytic cycles .
類似化合物との比較
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in polymer synthesis.
4-(trifluoromethyl)phenol: A simpler trifluoromethyl-substituted compound, used in various organic syntheses.
Uniqueness
Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and a trifluoromethyl substituent. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a versatile building block in organic synthesis .
特性
分子式 |
C33H26F3P |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
diphenyl-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26F3P/c34-33(35,36)27-23-20-25(21-24-27)19-22-26-11-7-8-16-30(26)31-17-9-10-18-32(31)37(28-12-3-1-4-13-28)29-14-5-2-6-15-29/h1-18,20-21,23-24H,19,22H2 |
InChIキー |
UZUPEQRWBBWHDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC5=CC=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
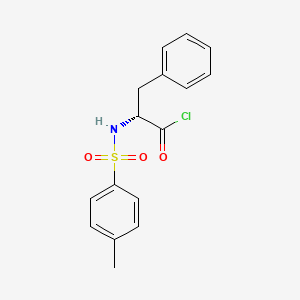
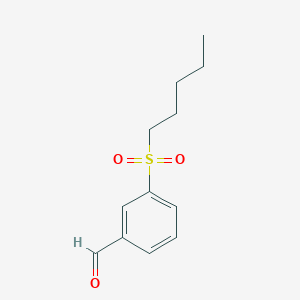
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
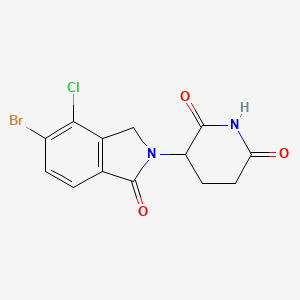
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

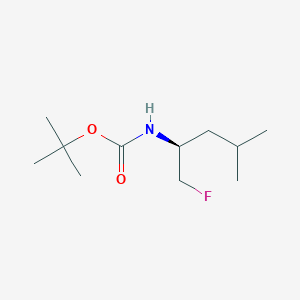
![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)
